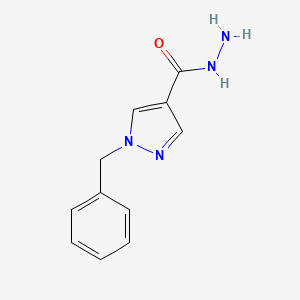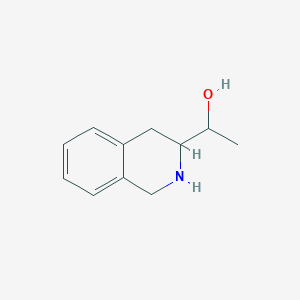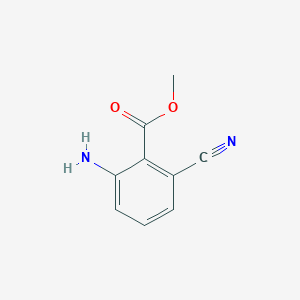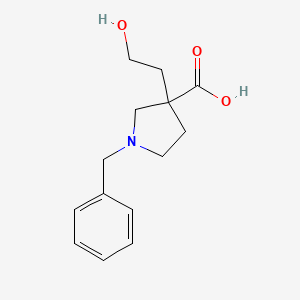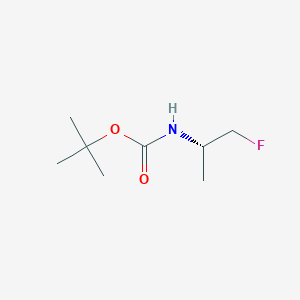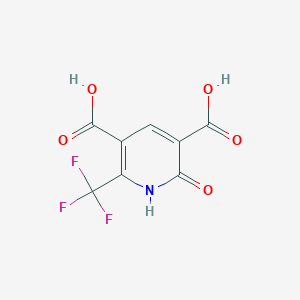
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid (TFMPDC) is a trifluoromethyl-containing heterocyclic carboxylic acid that has been used in various scientific research applications. It is a versatile building block for organic synthesis and has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. TFMPDC is also used as a reagent in various organic reactions, such as the synthesis of heterocyclic compounds and the synthesis of organometallic complexes.
Scientific Research Applications
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid has been used in various scientific research applications. For example, it has been used as a catalyst for the synthesis of heterocyclic compounds, such as indoles, pyrroles, and pyridines. It has also been used as a reagent in the synthesis of organometallic complexes and as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid is a trifluoromethyl-containing heterocyclic carboxylic acid that can act as a catalyst in various organic reactions. In the synthesis of heterocyclic compounds, 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can act as a nucleophile and react with the electrophilic center of the aromatic compound, leading to the formation of a new carbon-carbon bond. In the synthesis of organometallic complexes, 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can act as a ligand and coordinate to the metal center, leading to the formation of a new metal-ligand bond.
Biochemical and Physiological Effects
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid has not been studied for its biochemical and physiological effects. However, it is known to be a strong acid and can be corrosive to skin and eyes. It should be handled with caution and protective clothing should be worn when handling it.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid in lab experiments is its versatility. It can be used as a catalyst, a reagent, or a building block for the synthesis of various compounds. Additionally, it is relatively inexpensive and easily available. The main limitation of using 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid in lab experiments is that it is a strong acid and can be corrosive to skin and eyes. It should be handled with caution and protective clothing should be worn when handling it.
Future Directions
There are a variety of potential future directions for research involving 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid. For example, further research could be conducted to explore its potential applications in drug synthesis. Additionally, research could be conducted to explore its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in agrochemicals and dyes. Finally, research could be conducted to explore its potential for use in the synthesis of other heterocyclic compounds.
Synthesis Methods
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can be synthesized by the reaction of trifluoromethyl-substituted aromatic compounds with a carboxylic acid. For example, the reaction of trifluoromethylbenzene with acetic acid in the presence of a base such as sodium hydroxide yields 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid. The reaction is carried out at a temperature of 80-90°C for 24 hours. The reaction is typically carried out in a solvent such as ethanol or methanol.
properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)4-2(6(14)15)1-3(7(16)17)5(13)12-4/h1H,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBEYQZLWXHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



